Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate

説明

Molecular Structure Analysis

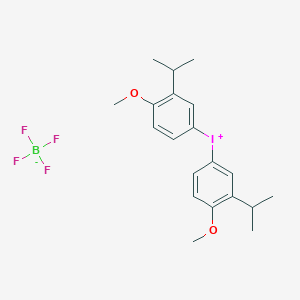

The molecular structure of Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is represented by the formula C20H26BF4IO2. The molecular weight of this compound is 512.1 g/mol.科学的研究の応用

1. Photopolymerization of Acrylates

- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .

- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .

2. Perovskite Solar Cells

- Application Summary : This compound is used in the development of hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .

- Methods of Application : The electron-deficiency of the π-bridged units in bis (4-methoxyphenyl)amine-based HTMs is modulated for improving hole mobility and the performances of PSC devices .

- Results or Outcomes : The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility . The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .

3. Visible Light Initiating Systems for Photopolymerization

- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .

- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .

4. Hypervalent Iodine Chemistry

- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry will open up new reactivities which can be utilised in organic synthesis .

- Methods of Application : Due to similar reactivities, λ 3-iodanes have presented themselves as viable alternatives for many transformations dominated by transition metals whilst mitigating some of the associated drawbacks of metal systems .

- Results or Outcomes : This study provides a new perspective on the use of hypervalent iodine compounds in organic synthesis .

5. Visible Light Initiating Systems for Photopolymerization

- Application Summary : This compound is used as a photosensitizer in the photopolymerization of acrylates. It functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation .

- Methods of Application : The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts function as radical initiators bearing different substitution patterns .

6. Hypervalent Iodine Chemistry

- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry will open up new reactivities which can be utilised in organic synthesis .

- Methods of Application : Due to similar reactivities, λ 3-iodanes have presented themselves as viable alternatives for many transformations dominated by transition metals whilst mitigating some of the associated drawbacks of metal systems .

- Results or Outcomes : This study provides a new perspective on the use of hypervalent iodine compounds in organic synthesis .

Safety And Hazards

特性

IUPAC Name |

bis(4-methoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26IO2.BF4/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZNSQWCBWZHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BF4IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439852 | |

| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate | |

CAS RN |

156740-76-0 | |

| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)